

# A Comparative Environmental Impact Assessment of Flupyr sulfonylurea-methyl and Alternative Herbicides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Flupyr sulfonylurea-methyl**

Cat. No.: **B1329956**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of **Flupyr sulfonylurea-methyl**, a selective post-emergence herbicide, with several alternatives from the same sulfonylurea class: Tribenuron-methyl, Mesosulfuron-methyl, Iodosulfuron-methyl-sodium, and Metsulfuron-methyl. This information is intended to assist researchers and professionals in making informed decisions regarding herbicide selection based on their environmental profiles.

## Mode of Action

**Flupyr sulfonylurea-methyl** and its alternatives are all classified as Group 2 herbicides (HRAC Group B). Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine, which are essential for cell division and plant growth.<sup>[1][2][3][4]</sup> By disrupting this pathway, these herbicides effectively halt the growth of susceptible weeds, leading to chlorosis, necrosis, and eventual death.<sup>[1]</sup> Cereal crops like wheat and barley can rapidly metabolize these herbicides into non-toxic compounds, conferring their selectivity.<sup>[1][3]</sup>



[Click to download full resolution via product page](#)**Figure 1:** Simplified signaling pathway of Sulfonlurea herbicides.

## Environmental Fate and Persistence

The environmental persistence of a herbicide is a critical factor in its overall impact. The following tables summarize key environmental fate parameters for **Flupyrusulfuron-methyl** and its alternatives.

## Soil Persistence

The half-life (DT50) of a herbicide in soil is a measure of its persistence. Shorter half-lives generally indicate a lower risk of carryover to subsequent crops and accumulation in the environment. The degradation of sulfonlurea herbicides is influenced by soil pH, moisture, and temperature, with faster degradation often occurring in acidic conditions.[\[3\]](#)

| Herbicide                  | Soil DT50 (Half-life)                                               | Key Metabolites                                                              | Notes                                                                                |
|----------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Flupyrusulfuron-methyl     | 8-26 days (lab) <a href="#">[5]</a>                                 | IN-JV460, IN-KC576 <a href="#">[5]</a>                                       | Does not tend to persist in soil systems. <a href="#">[6]</a>                        |
| Tribenuron-methyl          | 5-20 days <a href="#">[1]</a>                                       | Metsulfuron-methyl, Saccharin, O-dimethyl triazine amine <a href="#">[7]</a> | Readily degraded by microbial activity and hydrolysis. <a href="#">[1]</a>           |
| Mesosulfuron-methyl        | Variable, phytotoxic for up to 12 months <a href="#">[8]</a>        | Unique and common sulfonlurea degradates <a href="#">[8]</a>                 | Biotransformation is the major degradation route. <a href="#">[8]</a>                |
| Iodosulfuron-methyl-sodium | Slightly persistent <a href="#">[9]</a>                             | Ranges from non-persistent to persistent <a href="#">[9]</a>                 | Rapid breakdown observed under field conditions in some studies. <a href="#">[9]</a> |
| Metsulfuron-methyl         | Dependent on soil pH, moisture, and temperature <a href="#">[3]</a> | Non-herbicidal products in tolerant plants <a href="#">[3]</a>               | Degrades faster in acidic, moist, and warmer soils. <a href="#">[3]</a>              |

## Aquatic Fate

The behavior of these herbicides in aquatic environments is another important consideration. Their solubility and potential for leaching can impact water quality.

| Herbicide                  | Water Solubility                                                  | Aquatic Persistence                                            | Notes                                                                                    |
|----------------------------|-------------------------------------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Flupyrasulfuron-methyl     | Moderately soluble[6]                                             | Tends not to persist in water-sediment systems.[6]             | ---                                                                                      |
| Tribenuron-methyl          | Soluble in water[10]                                              | Hydrolysis half-lives of 1 day (pH 5) and 15.8 days (pH 7).[7] | Considered a potential water pollutant due to its polar nature and water solubility.[10] |
| Mesosulfuron-methyl        | ---                                                               | Persistence is variable in water-sediment systems.[8]          | Mineralization is negligible.[8]                                                         |
| Iodosulfuron-methyl-sodium | Highly soluble[11]                                                | May be persistent in aquatic systems.[11]                      | Potential to leach into groundwater, though rapid breakdown can mitigate this.[9]        |
| Metsulfuron-methyl         | Higher mobility in alkaline soils due to increased solubility.[3] | Stable to hydrolysis in neutral and alkaline conditions.[3]    | ---                                                                                      |

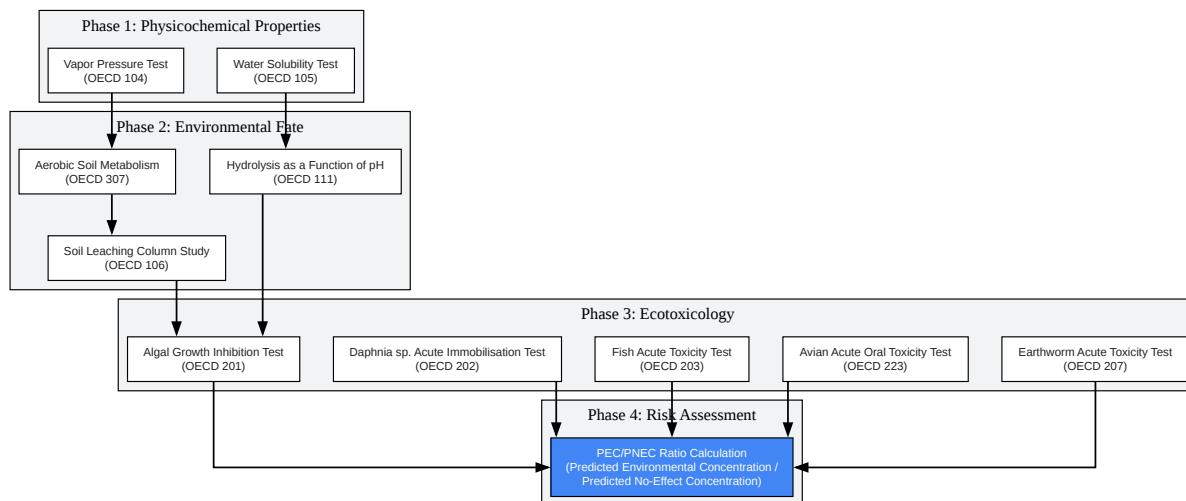
## Ecotoxicity

The toxicity of these herbicides to non-target organisms is a key component of their environmental risk assessment.

## Aquatic Organisms

Sulfonylurea herbicides are known to be particularly toxic to aquatic plants, such as algae and *Lemna gibba* (duckweed).

| Herbicide                  | Algae (e.g.,<br><i>Selenastrum capricornutum</i><br>) EC50 | <i>Lemna gibba</i><br>EC50           | Fish (e.g.,<br>Rainbow Trout) 96-hr<br>LC50 | Invertebrates<br>(e.g., <i>Daphnia magna</i> ) 48-hr<br>LC50 |
|----------------------------|------------------------------------------------------------|--------------------------------------|---------------------------------------------|--------------------------------------------------------------|
| Flupyrifluoromethyl        | 3.7 µg/L[5]                                                | 2.5 µg/L (14-day)<br>[5]             | Toxic in the mg/L range[5]                  | Toxic in the mg/L range[5]                                   |
| Tribenuron-methyl          | Data not readily available                                 | Data not readily available           | Low toxicity[1]                             | Low toxicity[1]                                              |
| Mesosulfuron-methyl        | Data not readily available                                 | Data not readily available           | Low toxicity[8]                             | Low toxicity[8]                                              |
| Iodosulfuron-methyl-sodium | Moderately toxic[11]                                       | Adversely affects aquatic plants.[9] | Moderately toxic[11]                        | Moderately toxic[11]                                         |
| Metsulfuron-methyl         | 64.8 µg/L (24-hr EC50)[12]                                 | 0.054 µg/L (8-day NOEC)[12]          | >150 mg/L[13]                               | >150 mg/L[13]                                                |


## Terrestrial Organisms

The impact on terrestrial non-target organisms, including birds, bees, and earthworms, is also a critical consideration.

| Herbicide                  | Birds (e.g., Mallard duck, Bobwhite quail)                 | Bees                                           | Earthworms                               |
|----------------------------|------------------------------------------------------------|------------------------------------------------|------------------------------------------|
| Flupyrifluorfen-methyl     | Low to moderate toxicity[6]                                | Low to moderate toxicity[6]                    | High chronic ecotoxicity alert[6]        |
| Tribenuron-methyl          | Low toxicity[1]                                            | Safe for pollinators when used as directed.[1] | Low toxicity[1]                          |
| Mesosulfuron-methyl        | Low risk[9]                                                | Low risk[9]                                    | Low risk[9]                              |
| Iodosulfuron-methyl-sodium | Moderately toxic (chronic)[11]                             | Moderately toxic (acute oral)[11]              | Moderately toxic (chronic)[11]           |
| Metsulfuron-methyl         | Very low toxicity (LD50 >2510 mg/kg for mallard ducks)[13] | Low acute toxicity[13]                         | Low toxicity (LC50 >1000 mg/kg soil)[13] |

## Experimental Protocols

Detailed experimental protocols for ecotoxicological studies are extensive and typically follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below is a generalized workflow for assessing the environmental impact of a herbicide.



[Click to download full resolution via product page](#)

**Figure 2:** Generalized workflow for herbicide environmental impact assessment.

A brief overview of the methodologies for key experiments is as follows:

- **Soil Metabolism (OECD 307):** The herbicide is applied to soil samples incubated under controlled aerobic conditions (temperature, moisture). Samples are taken at various intervals and analyzed to determine the rate of degradation and identify major metabolites.
- **Aquatic Toxicity (OECD 201, 202, 203):**

- Algal Growth Inhibition (OECD 201): Cultures of a specific algal species are exposed to a range of herbicide concentrations. The growth of the algae is measured over a period of 72 hours to determine the concentration that inhibits growth by 50% (EC50).
- Daphnia sp. Acute Immobilisation (OECD 202): Daphnia magna are exposed to various concentrations of the herbicide for 48 hours. The concentration that causes immobility in 50% of the population (EC50) is determined.
- Fish Acute Toxicity (OECD 203): A species of fish, such as rainbow trout, is exposed to a range of herbicide concentrations for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is calculated.
- Avian Acute Oral Toxicity (OECD 223): The herbicide is administered orally to birds (e.g., bobwhite quail or mallard duck) at different dose levels. The dose that is lethal to 50% of the birds (LD50) is determined.
- Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to artificial soil treated with different concentrations of the herbicide. Mortality is assessed after 7 and 14 days to determine the LC50.

## Conclusion

**Flupyrulfuron-methyl** and its sulfonylurea alternatives demonstrate high efficacy at low application rates. However, their environmental profiles show notable differences.

**Flupyrulfuron-methyl** and Tribenuron-methyl generally exhibit shorter soil persistence compared to Mesosulfuron-methyl. A significant concern for all sulfonylureas is their high toxicity to non-target aquatic plants, with **Flupyrulfuron-methyl** and Metsulfuron-methyl showing particularly high toxicity to algae and *Lemna gibba*. The toxicity to other non-target organisms such as birds, bees, and earthworms varies among the compounds, with Iodosulfuron-methyl-sodium showing moderate toxicity across several of these groups, while Metsulfuron-methyl and Tribenuron-methyl generally present a lower risk.

The selection of a herbicide should be based on a comprehensive risk assessment that considers the specific environmental conditions of the application area, the sensitivity of local non-target species, and the potential for carryover to subsequent crops. This comparative guide provides a foundation for such assessments, highlighting the key environmental parameters to consider for **Flupyrulfuron-methyl** and its alternatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pomaис.com](http://pomaис.com) [pomaис.com]
- 2. [chemicalwarehouse.com](http://chemicalwarehouse.com) [chemicalwarehouse.com]
- 3. [nre.tas.gov.au](http://nre.tas.gov.au) [nre.tas.gov.au]
- 4. [downloads.regulations.gov](http://downloads.regulations.gov) [downloads.regulations.gov]
- 5. [food.ec.europa.eu](http://food.ec.europa.eu) [food.ec.europa.eu]
- 6. Flupyrulfuron-methyl-sodium [[sitem.herts.ac.uk](http://sitem.herts.ac.uk)]
- 7. Tribenuron-methyl | C15H17N5O6S | CID 153909 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 8. Document Display (PURL) | NSCEP | US EPA [[nepis.epa.gov](http://nepis.epa.gov)]
- 9. Information archivée dans le Web | Information Archived on the Web [[publications.gc.ca](http://publications.gc.ca)]
- 10. [juniperpublishers.com](http://juniperpublishers.com) [[juniperpublishers.com](http://juniperpublishers.com)]
- 11. Iodosulfuron-methyl-sodium (Ref: AE F115008) [[sitem.herts.ac.uk](http://sitem.herts.ac.uk)]
- 12. [waterquality.gov.au](http://waterquality.gov.au) [[waterquality.gov.au](http://waterquality.gov.au)]
- 13. EXTOXNET PIP - METSULFURON-METHYL [[extoxnet.orst.edu](http://extoxnet.orst.edu)]
- To cite this document: BenchChem. [A Comparative Environmental Impact Assessment of Flupyrulfuron-methyl and Alternative Sulfonylurea Herbicides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329956#environmental-impact-assessment-of-flupyrulfuron-methyl-compared-to-alternatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)